molecular formula C8H10BClO4 B577785 3-Chloro-2-(methoxymethoxy)phenylboronic acid CAS No. 1256355-47-1

3-Chloro-2-(methoxymethoxy)phenylboronic acid

Cat. No. B577785
M. Wt: 216.424
InChI Key: OPGUYLBIFIOJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(methoxymethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H10BClO4 . It has a molecular weight of 216.43 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(methoxymethoxy)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a methoxymethoxy group . The InChI code for this compound is 1S/C8H10BClO4/c1-13-5-14-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-2-(methoxymethoxy)phenylboronic acid is a solid compound . It has a molecular weight of 216.43 . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Organic Synthesis Applications

Phenylboronic acids, including derivatives like 3-Chloro-2-(methoxymethoxy)phenylboronic acid, play a critical role in organic synthesis, particularly in cross-coupling reactions. For instance, phenylboronic acids are utilized in the ruthenium-catalyzed aromatic C-H silylation, enabling regioselective modification of arylboronic acids and their further application in Suzuki-Miyaura coupling reactions (Ihara & Suginome, 2009). Similarly, they are instrumental in the synthesis of supramolecular assemblies through hydrogen bonding and the creation of complex molecular structures (Pedireddi & Seethalekshmi, 2004).

Supramolecular Chemistry

Phenylboronic acids, due to their ability to form reversible complexes with saccharides and other polyols, are utilized in designing supramolecular assemblies. These compounds facilitate the creation of structurally sophisticated systems with potential applications in sensor technology and molecular recognition (Pedireddi & Seethalekshmi, 2004).

Sensor Development

The unique properties of phenylboronic acids, including their interaction with sugars, enable the development of responsive materials and sensors. For example, derivatives of phenylboronic acid are employed in glucose sensors due to their specific binding to sugars, which can be used for monitoring glucose levels in biological fluids (Jin et al., 2010).

Material Science

In materials science, phenylboronic acids contribute to the fabrication of smart materials that can respond to external stimuli, such as pH changes or the presence of specific molecules. These responsive materials find applications in drug delivery systems, where they can control the release of therapeutics in response to the biological environment (Jin et al., 2010).

Catalysis

Phenylboronic acids also serve as catalysts in various organic reactions, facilitating the synthesis of complex organic molecules with high efficiency and selectivity. Their catalytic activity is particularly valuable in green chemistry applications, where minimizing the environmental impact of chemical processes is crucial (Nemouchi et al., 2012).

properties

IUPAC Name

[3-chloro-2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-5-14-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGUYLBIFIOJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681873
Record name [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(methoxymethoxy)phenylboronic acid

CAS RN

1256355-47-1
Record name Boronic acid, B-[3-chloro-2-(methoxymethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.